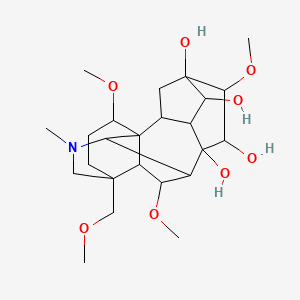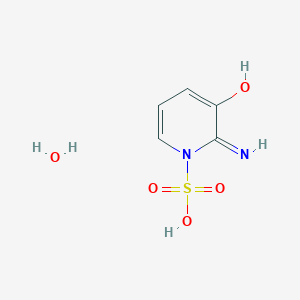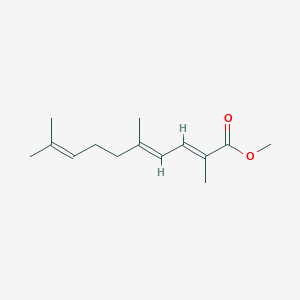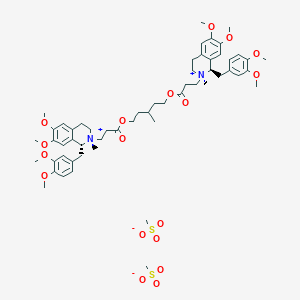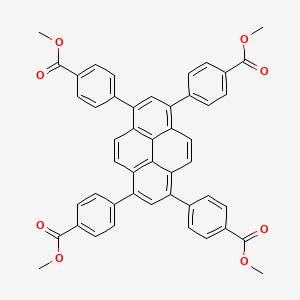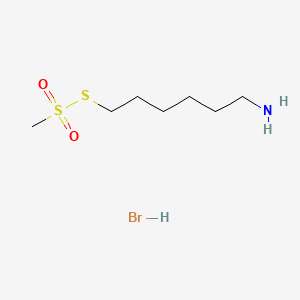![molecular formula C₁₃H₈Cl₂O B1145536 2',4-Dichloro[1,1'-biphenyl]-2-carboxaldehyde CAS No. 1228267-50-2](/img/new.no-structure.jpg)
2',4-Dichloro[1,1'-biphenyl]-2-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde is an organic compound that belongs to the class of polychlorinated biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond, with chlorine atoms attached to the rings. This particular compound is notable for its two chlorine atoms positioned at the 2’ and 4 positions on the biphenyl structure, and a carboxaldehyde group at the 2 position. Polychlorinated biphenyls have been widely studied due to their environmental persistence and potential health impacts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a chlorinated aryl halide in the presence of a palladium catalyst. This method allows for greater control over the substitution pattern and can be used to introduce the carboxaldehyde group at a later stage.
Industrial Production Methods
Industrial production of 2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
化学反応の分析
Types of Reactions
2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: 2’,4-Dichloro[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’,4-Dichloro[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential toxicological effects are conducted to understand its impact on living organisms.
Medicine: Research into its potential use as a pharmaceutical intermediate or as a model compound for studying drug metabolism.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde involves its interaction with cellular components. The compound can bind to proteins and enzymes, potentially disrupting their normal function. The presence of chlorine atoms and the carboxaldehyde group can lead to the formation of reactive intermediates that may cause oxidative stress and damage to cellular structures.
類似化合物との比較
Similar Compounds
4,4’-Dichlorobiphenyl: Another polychlorinated biphenyl with chlorine atoms at the 4 and 4’ positions.
2,2’,4,4’-Tetrachlorobiphenyl: A more heavily chlorinated biphenyl with four chlorine atoms.
2,4-Dichlorobenzaldehyde: A simpler compound with two chlorine atoms and a carboxaldehyde group on a single benzene ring.
Uniqueness
2’,4-Dichloro[1,1’-biphenyl]-2-carboxaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of chlorine atoms and a carboxaldehyde group on the biphenyl structure provides distinct properties that differentiate it from other polychlorinated biphenyls.
特性
CAS番号 |
1228267-50-2 |
|---|---|
分子式 |
C₁₃H₈Cl₂O |
分子量 |
251.11 |
同義語 |
2’,4-Dichloro-[1,1’-biphenyl]-2-carbaldehyde; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


